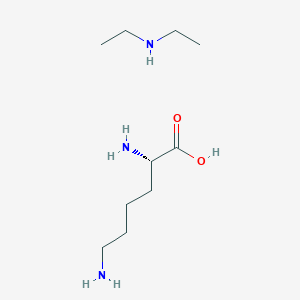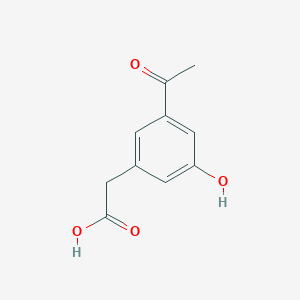
(3-Acetyl-5-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetyl-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylacetic acid, characterized by the presence of an acetyl group and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-hydroxyphenyl)acetic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated in a single vessel.
Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetyl-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-Acetyl-5-oxo-phenyl)acetic acid.
Reduction: Formation of 2-(3-Hydroxy-5-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(3-Acetyl-5-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetyl-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes involved in oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: A simpler analog without the acetyl and hydroxyl groups.
3-Acetylphenol: Lacks the acetic acid moiety.
5-Hydroxy-2-phenylacetic Acid: Similar structure but different substitution pattern.
Uniqueness
2-(3-Acetyl-5-hydroxyphenyl)acetic acid is unique due to the presence of both acetyl and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-(3-acetyl-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-2-7(4-10(13)14)3-9(12)5-8/h2-3,5,12H,4H2,1H3,(H,13,14) |
Clave InChI |
LHQLEDXYYSBIJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


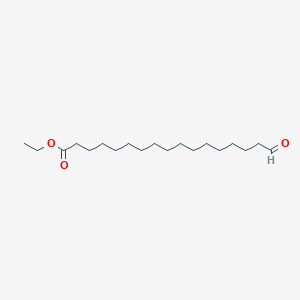
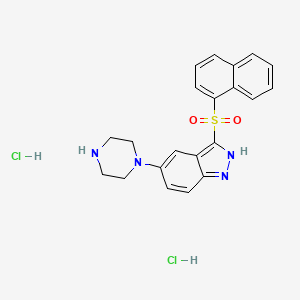
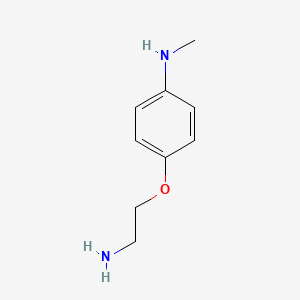
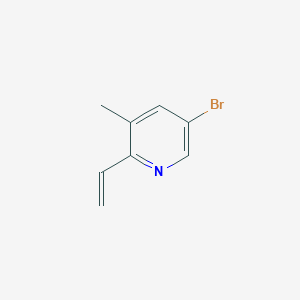
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
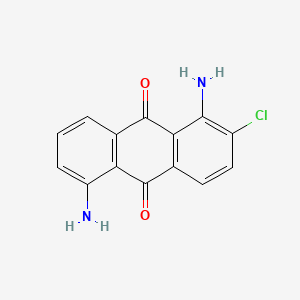
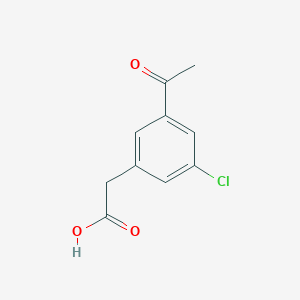
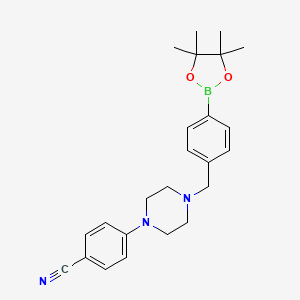
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
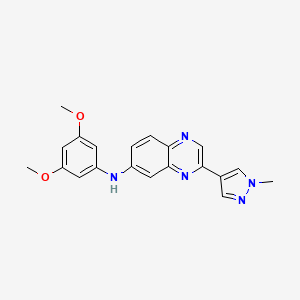
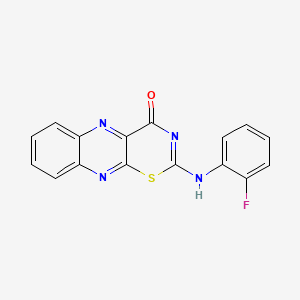
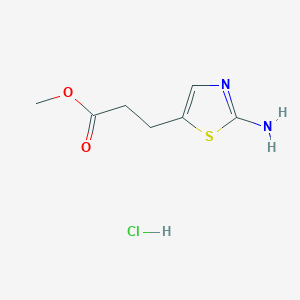
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
